

JHU37152: A Superior DREADD Agonist for In Vivo Research

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Compound of Interest

Compound Name: JHU37152

Cat. No.: B8140551

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A comprehensive comparison of **JHU37152** with existing DREADD ligands showcases its enhanced potency, brain penetrance, and suitability for in vivo validation of DREADD occupancy, offering researchers a more reliable tool for precise neuromodulation.

For researchers in neuroscience and drug development, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer a powerful method for remotely controlling neuronal activity. However, the utility of this technology has been hampered by the limitations of commonly used actuators. The novel compound **JHU37152** has emerged as a superior alternative, demonstrating significant advantages in in vivo applications over its predecessors, including Clozapine-N-oxide (CNO), Clozapine, and Compound 21 (C21).

Comparative Analysis of DREADD Ligands

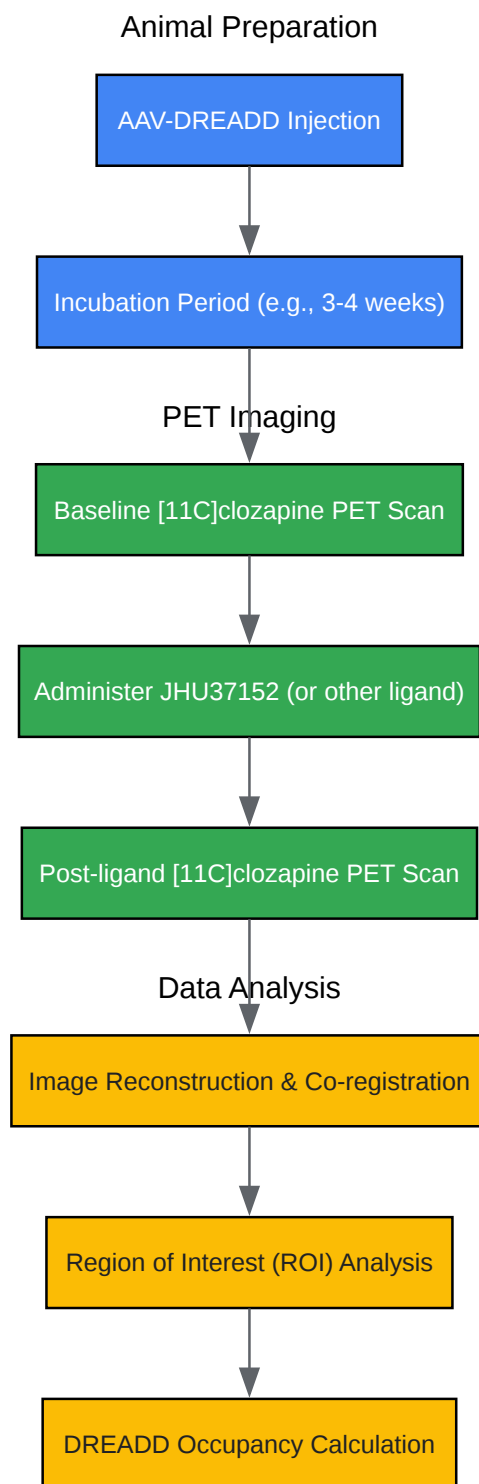
JHU37152 exhibits a favorable pharmacokinetic and pharmacodynamic profile for in vivo studies. Unlike CNO, which has poor brain penetrance and relies on in vivo conversion to clozapine, **JHU37152** readily crosses the blood-brain barrier.^{[1][2][3][4]} This leads to high brain-to-serum concentration ratios and direct, potent engagement of DREADD receptors.

Parameter	JHU37152	Clozapine	CNO	C21
In Vitro Affinity (K _i , nM)	hM3Dq: 1.8, hM4Di: 8.7[5]	hM3Dq: 3.5, hM4Di: 2.8[6]	Low affinity[4]	hM3Dq: 230, hM4Di: 91[6]
In Vitro Potency (EC ₅₀ , nM)	hM3Dq: 5, hM4Di: 0.5[5]	High potency[4]	Low potency[4]	Potent for hM3Dq, less potent for hM4Di[6]
Brain Penetrance	High (~8-fold higher in brain than serum at 30 min)[1][7]	High[4]	Poor[1][2][3][4]	Low[7][8][9]
In Vivo DREADD Occupancy	~15-20% at 0.1 mg/kg (mice), ~80% at 0.1 mg/kg (rats)[7]	Dose-dependent	Indirectly through conversion from CNO	~10% displacement of [11C]clozapine at 1 mg/kg (mice)[8]
Off-Target Effects	Lower affinity for 5-HT receptors than clozapine[8]	Binds to multiple endogenous receptors	Off-target effects primarily due to clozapine conversion[10]	Binds to opioid, histamine H1, and other receptors[7][8]

In Vivo Validation of JHU37152 DREADD Occupancy

Positron Emission Tomography (PET) imaging with the radiotracer [11C]clozapine is a key technique for validating DREADD occupancy in vivo. This method allows for the direct measurement of the displacement of the radiotracer by a DREADD agonist, providing a quantitative assessment of receptor engagement.

Workflow for In Vivo DREADD Occupancy Validation



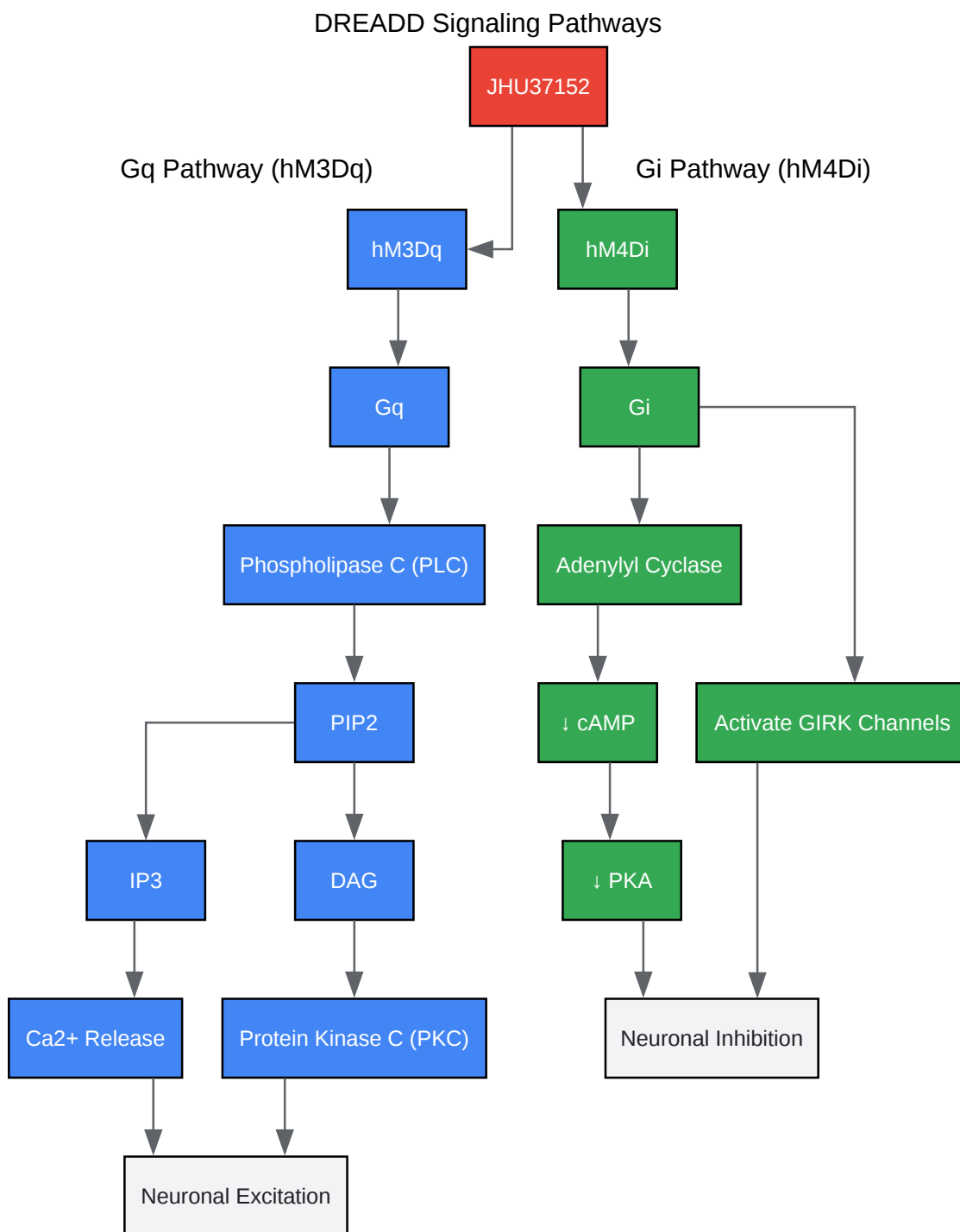
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In Vivo DREADD Occupancy Validation Workflow.

DREADD Signaling Pathways

JHU37152 potently activates both hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) DREADDs.

Activation of these receptors leads to distinct downstream signaling cascades, resulting in neuronal excitation or inhibition, respectively.



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Simplified DREADD Signaling Pathways.

Experimental Protocols

In Vivo DREADD Occupancy Measurement using PET

- Animal Model: Mice, rats, or non-human primates with virally-mediated DREADD expression in the target brain region.
- Radiotracer: [11C]clozapine is synthesized and prepared for intravenous injection.
- Baseline PET Scan: The animal is anesthetized and positioned in a PET scanner. A baseline scan is acquired following the injection of [11C]clozapine to measure initial radiotracer binding to DREADDs.
- Ligand Administration: **JHU37152** (e.g., 0.1 mg/kg, IP for mice and rats) is administered.[\[7\]](#)
[\[11\]](#)
- Post-Ligand PET Scan: A second PET scan is performed to measure the displacement of [11C]clozapine by **JHU37152**.
- Data Analysis: PET images are reconstructed and co-registered with anatomical MRI scans. Regions of interest (ROIs) are drawn on the DREADD-expressing areas and reference regions. DREADD occupancy is calculated as the percentage reduction in [11C]clozapine binding potential from the baseline to the post-ligand scan.

Locomotor Activity Assay

- Animal Model: Transgenic or wild-type mice with DREADD expression in a brain region known to modulate locomotor activity (e.g., D1-expressing neurons in the striatum).
- Habituation: Animals are habituated to the open-field arena for a set period before the experiment.
- Drug Administration: **JHU37152** (doses ranging from 0.01 to 1 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.[\[1\]](#)[\[12\]](#)
- Data Acquisition: Ten minutes after injection, the animal is placed in the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 2 hours) using an automated tracking system.[\[12\]](#)

- Data Analysis: Locomotor activity data is analyzed to compare the effects of different doses of **JHU37152** with the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[12]

In conclusion, the in vivo validation of **JHU37152** demonstrates its clear advantages as a DREADD agonist. Its high potency, excellent brain penetrance, and significant DREADD occupancy at low doses make it a more reliable and effective tool for neuroscience research compared to previous ligands. These characteristics, supported by robust experimental data, position **JHU37152** as a valuable asset for studies requiring precise and potent chemogenetic control of neuronal circuits.

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